2-(Hexylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C16H23N3S2 |
|---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
2-hexylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H23N3S2/c1-2-3-4-7-10-20-16-18-14(17)13-11-8-5-6-9-12(11)21-15(13)19-16/h2-10H2,1H3,(H2,17,18,19) |
InChI Key |
ZGNKKHQOVHUVJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=NC(=C2C3=C(CCCC3)SC2=N1)N |
Origin of Product |
United States |
Preparation Methods
Pre-Cyclization Thioalkylation
-
Step 1 : React 2-chloro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with hexanethiol in the presence of a base (e.g., K₂CO₃) to form 2-(hexylsulfanyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
-
Step 2 : Cyclize the intermediate with guanidine nitrate in ethanol under reflux to yield the target compound.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Step 1) | 78–85% |
| Reaction Time | 12–16 hours (Step 1) |
| Solvent | DMF or DMSO |
Post-Cyclization Functionalization
Alternatively, the hexylsulfanyl group can be introduced after assembling the pyrimidine core. This method is advantageous for avoiding side reactions during cyclization:
Nucleophilic Substitution at Position 2
-
Procedure : Treat 2-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine with hexanethiol in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (Xantphos).
-
Conditions :
-
Temperature: 80–100°C
-
Solvent: Toluene or dioxane
-
Base: Cs₂CO₃
-
Optimization Insight :
-
Higher yields (≥90%) are achieved using Buchwald-Hartwig amination conditions, though this typically applies to aryl amines. For thiols, copper(I) catalysts (e.g., CuI) with 1,10-phenanthroline may improve efficiency.
Solid-Phase Synthesis for Scalability
Solid-phase peptide synthesis (SPPS) techniques, as described for benzothiazolyl amino acids, can be adapted for this compound:
Resin-Bound Intermediate Synthesis
-
Step 1 : Load Fmoc-protected 4-aminopyrimidine onto Wang resin via ester linkage.
-
Step 2 : Deprotect the amine using piperidine/DMF, then couple hexanethiol via HATU-mediated thioetherification.
-
Step 3 : Cleave the product from the resin using TFA/water/triisopropylsilane (95:2.5:2.5).
Advantages :
Mechanistic Insights
Cyclization Dynamics
The formation of the pyrimidine ring proceeds via a six-membered transition state, where the nitrile group attacks the guanidine nitrogen, followed by elimination of ammonia (Figure 1). Computational studies suggest that electron-withdrawing groups (e.g., CN) accelerate cyclization by stabilizing the transition state.
Chemical Reactions Analysis
Types of Reactions
2-(Hexylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the benzothieno ring.
Substitution: The hexylsulfanyl group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hexylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures to 2-(Hexylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine exhibit promising anticancer properties. For instance, derivatives of benzothieno-pyrimidine have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The potential for this compound to act as an anticancer agent is supported by its structural similarity to known inhibitors of cancer cell proliferation.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Inhibitors of acetylcholinesterase (AChE), which are crucial for increasing acetylcholine levels in the brain, have been synthesized based on the structure of this compound. These inhibitors can potentially improve cognitive functions and memory retention in patients suffering from neurodegenerative disorders.
Antimicrobial Activity
There is emerging evidence suggesting that 2-(Hexylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine may possess antimicrobial properties. Studies have shown that compounds with similar thienopyrimidine structures exhibit significant activity against various bacterial strains. This opens avenues for further exploration in developing new antimicrobial agents.
Case Studies
Mechanism of Action
The mechanism of action of 2-(Hexylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting the signaling pathways that promote cancer cell growth . The compound’s structure allows it to fit into the enzyme’s active site, blocking substrate access and leading to the desired inhibitory effect .
Comparison with Similar Compounds
Substituent-Based Comparison
Research Findings and Implications
- Anti-Cancer Potential: Analogs like 5e (sulfonamide derivative) exhibit IC₅₀ values of 8.3 µM against HCT-116, suggesting that the target compound’s hexylsulfanyl group could enhance tumor selectivity .
- Metabolic Stability: Evidence from metabolite studies (e.g., OJT007) indicates that oxidation occurs preferentially in the tetrahydrobenzothienopyrimidine core, which may guide structural optimization .
- Safety Profile : Hydroiodide salts of related compounds (e.g., ) show moderate acute toxicity (LD₅₀ > 500 mg/kg), but hexylsulfanyl’s impact on toxicity remains uncharacterized.
Biological Activity
2-(Hexylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its chemical properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H23N3S2
- Molecular Weight : 321.50 g/mol
- CAS Number : 309740-27-0
- Structural Features : The compound contains a tetrahydrobenzothieno core and a sulfanyl group, which may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-(hexylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis and autophagy in cancer cells. The activation of pathways such as MYC and ferroptosis has been implicated in their cytotoxic effects against colorectal cancer (CRC) models .
- In Vitro Studies : In vitro assays using various cancer cell lines demonstrated that derivatives of this compound can inhibit cell proliferation effectively. For example, IC50 values were determined using the sulforhodamine B assay in CRC cell lines such as HCT116 and HT-29 .
- In Vivo Studies : In vivo studies utilizing xenograft mouse models showed significant tumor growth inhibition upon treatment with related compounds. This suggests that 2-(hexylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine may also exhibit similar effects .
Other Biological Activities
Apart from anticancer activity, the compound's potential as an anti-inflammatory agent has been explored. Research indicates that compounds in this class may modulate inflammatory pathways and provide therapeutic benefits in conditions characterized by chronic inflammation.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H23N3S2 |
| Molecular Weight | 321.50 g/mol |
| CAS Number | 309740-27-0 |
| Anticancer Activity | Induces apoptosis |
| In Vitro IC50 (CRC) | Varies by derivative |
Case Studies
- Colorectal Cancer Study : A study investigating the effects of a structurally similar compound showed a significant reduction in tumor size and increased survival rates in treated mice compared to controls . This supports the hypothesis that modifications to the benzothieno-pyrimidine structure can enhance anticancer efficacy.
- Inflammation Model : Another study evaluated the anti-inflammatory effects of related compounds in an animal model of arthritis. Results indicated reduced swelling and pain scores in treated groups compared to untreated controls .
Q & A
Q. Table 1. Key Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core formation | Cyclocondensation at 120°C, 12 hr | 65 | 90% |
| Sulfanyl incorporation | Hexanethiol, K₂CO₃, DMF, 70°C | 78 | 92% |
| Final purification | Column chromatography (EtOAc/hexane) | 85 | 98% |
| Data derived from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
